Silibinin B

Description

Properties

IUPAC Name |

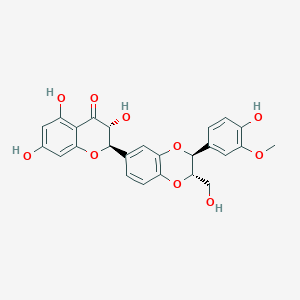

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Silibinin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin, a key bioactive constituent of milk thistle extract (silymarin), is a complex flavonolignan with significant therapeutic potential. It exists as a pair of diastereomers, Silibinin A and Silibinin B, which exhibit distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Silibinin B. It includes detailed information on its nomenclature, molecular characteristics, and stereochemical configuration, supported by quantitative data, experimental methodologies, and visual representations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Silibinin B for therapeutic applications.

Chemical Structure and Nomenclature

Silibinin B is a flavonolignan formed through the oxidative coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid).[1] Its chemical structure is characterized by a benzopyranone ring system linked to a benzodioxane moiety.

Table 1: Chemical Identification of Silibinin B

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [2] |

| Molecular Formula | C₂₅H₂₂O₁₀ | [3] |

| CAS Number | 142797-34-0 | [4] |

| Synonyms | Silybin B, Silibinin B | [4] |

Stereochemistry

The stereochemistry of Silibinin B is crucial to its biological activity. It possesses four chiral centers, leading to its diastereomeric relationship with Silibinin A. The absolute configuration of the chiral centers in Silibinin B has been determined to be 2R, 3R, 10S, 11S. This specific spatial arrangement of atoms distinguishes it from Silibinin A, which has a 2R, 3R, 10R, 11R configuration. The differing stereochemistry at the C-10 and C-11 positions in the 1,4-benzodioxane ring is the key structural difference between the two diastereomers.

Logical Relationship of Silibinin Stereoisomers

Caption: Diagram illustrating the relationship between Silibinin and its diastereomers.

Physicochemical Properties

The physical and chemical properties of Silibinin B are important for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Silibinin B

| Property | Value | Reference |

| Molecular Weight | 482.44 g/mol | |

| Melting Point | 158-160 °C | |

| Optical Rotation [α]D²³ | -1.07° (c 0.28, acetone) | |

| Appearance | Yellow grain crystals (from MeOH–H₂O) | |

| Solubility | Poorly soluble in water; soluble in acetone, DMF, THF; poorly soluble in ethanol and methanol. |

Spectroscopic Data

The structural elucidation of Silibinin B is confirmed through various spectroscopic techniques. While the ¹H and ¹³C NMR spectra of Silibinin A and B are very similar, subtle differences can be observed.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Silibinin B (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| H-2 | 5.02 (d, J=7.8 Hz) | 83.1 | |

| H-3 | 4.59 (d, J=7.8 Hz) | 71.5 | |

| H-10 | 4.98 (d, J=7.9 Hz) | 78.8 | |

| H-11 | 4.25 (m) | 71.9 | |

| C-4 | - | 197.6 | |

| C-5 | - | 163.7 | |

| C-7 | - | 167.3 | |

| C-9 | - | 162.8 |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Separation of Silibinin Diastereomers by High-Performance Liquid Chromatography (HPLC)

The most common method for separating Silibinin A and Silibinin B is reversed-phase HPLC.

Objective: To isolate pure Silibinin B from a mixture of silybin diastereomers.

Materials:

-

Silibinin standard (mixture of A and B)

-

HPLC grade methanol, acetonitrile, water, and acetic acid

-

C18 reversed-phase HPLC column (e.g., 5 µm, 150 mm x 4.6 mm)

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation: Dissolve the silibinin mixture in a suitable solvent, such as methanol or tetrahydrofuran, to a known concentration.

-

Mobile Phase Preparation: A common mobile phase is a gradient of methanol and water containing a small percentage of acetic acid (e.g., 1%). An example gradient could be: 0-25 min, 35-45% methanol in 1% aqueous acetic acid.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 5 µm, 150 mm x 4.6 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 288 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the sample onto the HPLC system. Silibinin A and B will elute at different retention times, allowing for their separation and quantification. Collection of the fraction corresponding to the Silibinin B peak will yield the isolated diastereomer.

Experimental Workflow for HPLC Separation

Caption: Workflow for the HPLC separation of Silibinin diastereomers.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of molecules like Silibinin B.

Objective: To determine the three-dimensional atomic structure and absolute configuration of Silibinin B.

Methodology:

-

Crystallization: Grow single crystals of pure Silibinin B. This is a critical and often challenging step. A common method is slow evaporation of a solvent, such as a methanol-water mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

-

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

Biosynthesis of Silibinin

Silibinin is synthesized in milk thistle from the precursors L-phenylalanine and malonyl-CoA. The pathway involves the formation of taxifolin and coniferyl alcohol, which then undergo an oxidative coupling reaction catalyzed by a peroxidase enzyme.

Biosynthesis Pathway of Silibinin

Caption: Simplified biosynthetic pathway of Silibinin.

Signaling Pathways Modulated by Silibinin

Silibinin has been shown to modulate a variety of cell signaling pathways, which underlies its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Inhibition of NF-κB Signaling

Silibinin can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

NF-κB Signaling Inhibition by Silibinin

Caption: Silibinin's inhibition of the NF-κB signaling pathway.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Silibinin has been shown to inhibit the signaling of receptor tyrosine kinases such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.

RTK Signaling Inhibition by Silibinin

Caption: Inhibition of Receptor Tyrosine Kinase signaling by Silibinin.

Interference with Wnt/β-catenin Signaling

Silibinin can suppress the Wnt/β-catenin signaling pathway by downregulating the expression of the Wnt co-receptor LRP6. This leads to decreased nuclear accumulation of β-catenin and reduced transcription of target genes involved in cell proliferation.

Wnt/β-catenin Signaling Inhibition by Silibinin

Caption: Silibinin's interference with the Wnt/β-catenin signaling pathway.

Inhibition of JAK/STAT and PI3K/AKT Signaling

In the context of fibrosis, Silibinin has been shown to inhibit the activation of the JAK2/STAT3 and downstream PI3K/AKT signaling pathways induced by TGF-β2.

JAK/STAT and PI3K/AKT Signaling Inhibition by Silibinin

Caption: Inhibition of JAK/STAT and PI3K/AKT signaling by Silibinin.

Conclusion

Silibinin B is a stereochemically defined flavonolignan with a distinct chemical structure that dictates its biological activity. This guide has provided a detailed overview of its chemical and stereochemical properties, supported by quantitative data and established experimental protocols. The elucidation of its interactions with key cellular signaling pathways provides a foundation for its further investigation and development as a therapeutic agent. A thorough understanding of the specific properties of Silibinin B, as distinct from its diastereomer Silibinin A, is essential for advancing its application in medicine.

References

Silibinin B: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

| Parameter | Value | Reference |

| CAS Number | 142797-34-0 | [1][2][3] |

| Molecular Formula | C25H22O10 | [1][2] |

| Molecular Weight | 482.44 g/mol | |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

| Synonyms | Silybin B |

Abstract

Silibinin, a key bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers, Silibinin A and Silibinin B. This technical guide focuses on Silibinin B, providing a comprehensive overview of its chemical properties, significant biological activities, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neurodegenerative disease, and drug development.

Anticancer and Neuroprotective Mechanisms

Silibinin B has demonstrated significant potential as both a chemopreventive and therapeutic agent against various cancers and as a neuroprotective agent in the context of neurodegenerative diseases. Its multifaceted mechanism of action involves the modulation of numerous signaling pathways.

Anticancer Effects

Silibinin B exerts its anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. These effects are mediated by its influence on key signaling pathways, including:

-

PI3K/Akt Pathway: Inhibition of this pathway by Silibinin B leads to decreased cell survival and proliferation in cancer cells.

-

NF-κB Signaling: Silibinin B can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.

-

MAPK Pathway: Modulation of the MAPK pathway by Silibinin B contributes to its anti-proliferative and pro-apoptotic effects.

-

Epithelial-to-Mesenchymal Transition (EMT): Silibinin B has been shown to reverse EMT, a process critical for cancer metastasis, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers.

Neuroprotective Effects

In the context of neurodegenerative disorders such as Alzheimer's disease, Silibinin B exhibits neuroprotective properties through several mechanisms:

-

Inhibition of Amyloid-β Aggregation: Silibinin B directly interferes with the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, thereby reducing plaque formation.

-

Modulation of Signaling Pathways: It influences pathways involved in neuronal survival and inflammation, contributing to its protective effects on nerve cells.

-

Improvement of Cognitive Function: Studies in animal models of Alzheimer's disease, such as APP/PS1 transgenic mice, have shown that Silibinin B can ameliorate cognitive deficits.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of Silibinin B.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the effect of Silibinin B on the protein expression levels of key signaling molecules in cancer cells.

Materials:

-

Cancer cell lines (e.g., human ovarian cancer cell lines SKOV-3 and A2870)

-

Silibinin B

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins such as p-Akt, Akt, p-ERK, ERK, E-cadherin, N-cadherin, vimentin, Snail, Slug, ZEB1, Smad2/3, β-catenin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Detection Reagents

Procedure:

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of Silibinin B for the desired time points.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions for ovarian cancer studies include: anti‐IDH1 (1:2000), anti‐ERK (1:1000), anti‐phospho‐ERK (1:1000), anti‐AKT (1:1000), and anti‐phospho‐ERK (1:1000).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system.

Immunofluorescence for Epithelial-to-Mesenchymal Transition (EMT) Markers

This protocol details the immunofluorescent staining of EMT markers to visualize the effect of Silibinin B on cellular localization.

Materials:

-

Renal cell carcinoma cell lines (e.g., 786-O and ACHN)

-

Silibinin B

-

Glass coverslips

-

4% formaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Primary antibody against β-catenin (e.g., Cell Signaling Technology, cat. no. 8480, 1:200 dilution)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Plate cells on glass coverslips and treat with Silibinin B for 24 hours.

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

-

-

Immunostaining:

-

Incubate the cells with the primary antibody against β-catenin overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Mounting and Visualization:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol describes the use of a xenograft mouse model to evaluate the in vivo anticancer effects of Silibinin B.

Materials:

-

Human prostate carcinoma PC-3 cells

-

Athymic nude mice

-

Silibinin B

-

Vehicle for oral gavage

Procedure:

-

Cell Implantation: Orthotopically implant PC-3 cells into the prostate of athymic male mice.

-

Treatment:

-

One week after surgical recovery, begin daily oral gavage of Silibinin B (100 mg/kg body weight) for 7 weeks.

-

Alternatively, for established tumors, start dietary Silibinin (0.5% w/w) 25 days after xenograft implantation and continue for 4, 8, or 16 days.

-

-

Tumor Growth Monitoring: Measure tumor volume periodically.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Biomarker Analysis: Analyze the tumor tissue for markers of proliferation (e.g., PCNA), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., microvessel density and VEGF expression) via immunohistochemistry and Western blotting.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

This protocol outlines a spectroscopic assay to quantify the inhibition of amyloid-β fibril formation by Silibinin B.

Materials:

-

Amyloid-β (Aβ) peptide (e.g., Aβ1-42)

-

Silibinin B

-

Thioflavin T (ThT)

-

Phosphate buffer (10mM phosphate, 150mM NaCl, pH 7.0)

-

96-well black assay plate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ThT (e.g., 8mg in 10mL phosphate buffer, filtered through a 0.2μm filter).

-

Prepare working solutions of Aβ peptide and Silibinin B at various concentrations.

-

-

Assay Setup:

-

In a 96-well black plate, mix the Aβ peptide with different concentrations of Silibinin B.

-

Include control wells with Aβ alone and buffer alone.

-

-

Incubation: Incubate the plate under conditions that promote Aβ fibrillization (e.g., 37°C with shaking).

-

Fluorescence Measurement:

-

At specified time points, add the ThT working solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 482 nm.

-

-

Data Analysis: Compare the fluorescence intensity of samples with Silibinin B to the control with Aβ alone to determine the extent of aggregation inhibition.

Signaling Pathway and Workflow Diagrams

Silibinin B's Anticancer Signaling Pathways

References

An In-depth Technical Guide to the Purity Analysis of Commercially Available Silibinin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, the major bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereoisomers: Silibinin A and Silibinin B.[1][2] These isomers, often found in an approximate 1:1 ratio, possess distinct biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor properties.[3][4] However, the quality and composition of commercially available milk thistle supplements and Silibinin B raw materials can vary significantly.[5] Discrepancies between the declared and actual content of active compounds are common, which can critically alter the expected therapeutic effects.

This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity analysis of Silibinin B. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols and comparative data to ensure the quality, consistency, and efficacy of their materials. The focus is on robust and validated techniques for the separation, identification, and quantification of Silibinin B and its related impurities.

Core Analytical Techniques for Purity Assessment

The accurate determination of Silibinin B purity requires a combination of high-resolution chromatographic separation and definitive spectroscopic identification. The most critical methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for separating the closely related diastereoisomers Silibinin A and Silibinin B. Reversed-phase columns, particularly C18 phases, are most effective for this separation. The choice of mobile phase, typically a gradient of methanol or acetonitrile with acidified water, is crucial for achieving baseline resolution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is invaluable for quantifying low-level impurities and confirming the identity of separated components by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. It is particularly useful for analyzing complex matrices found in commercial extracts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC and LC-MS are used for separation and quantification, ¹H and ¹³C NMR are the definitive methods for the unambiguous structural characterization of Silibinin A and B. Although their spectra are very similar, subtle differences can be used for structural confirmation once the isomers are isolated.

Experimental Workflow and Protocols

A robust purity analysis follows a structured workflow from sample preparation to data interpretation. The following diagram illustrates the typical logical flow for assessing a commercial Silibinin B product.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]

- 4. cocrystaltech.com [cocrystaltech.com]

- 5. Antioxidant and Anti-Hepatitis C Viral Activities of Commercial Milk Thistle Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Silibinin B stability under different storage conditions

An In-depth Technical Guide to the Stability of Silibinin B Under Various Storage Conditions

Introduction

Silibinin, a key bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers: Silibinin A and Silibinin B[1]. As the major active component, Silibinin B is the subject of extensive research for its potential therapeutic applications, including hepatoprotective, anti-inflammatory, and antineoplastic properties[1][2]. However, the inherent instability of pure silybin and its poor aqueous solubility present significant challenges in the development of effective pharmaceutical formulations[3][4]. Understanding the stability of Silibinin B under various environmental conditions—such as temperature, pH, light, and in different solvent systems—is critical for researchers, scientists, and drug development professionals to ensure its efficacy, safety, and shelf-life.

This technical guide provides a comprehensive overview of the stability of Silibinin B, summarizing quantitative data, detailing experimental protocols for stability assessment, and visualizing key pathways and workflows to support further research and development.

Factors Influencing Silibinin B Stability

The chemical structure of Silibinin B, a flavonolignan, contains multiple hydroxyl groups and a benzodioxane ring, making it susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and thermal decomposition.

Effect of Temperature

Temperature is a critical factor affecting the stability of Silibinin B. Prolonged heating above 100°C can lead to the disruption of its molecular skeleton. Studies on the thermal degradation of silymarin compounds in subcritical water have shown that Silibinin B is susceptible to degradation at elevated temperatures. The degradation follows first-order kinetics, with the rate increasing significantly as the temperature rises. For instance, the degradation rate constant for Silybin B at 160°C is the highest among the silymarin components studied. In contrast, no degradation was observed when extracting with pure ethanol at 140°C, indicating a stabilizing effect of the solvent.

Effect of pH

The pH of the medium significantly impacts the stability of Silibinin B. Generally, silybin is stable under Brønsted acidic conditions but demonstrates reduced stability in the presence of Lewis acids or under basic (alkaline) conditions. Pure silybin has been found to be unstable in buffers across a pH range of 1.0 to 7.8. The solubility of silybin in water is also pH-dependent, increasing steeply with a rise in pH. However, this increased solubility in alkaline conditions is accompanied by decreased stability, as basic environments can catalyze the oxidation of the C-3 hydroxyl group, leading to the formation of 2,3-dehydro derivatives. Encapsulation strategies, such as using pH-responsive shellac colloidal particles, have been shown to protect silibinin from degradation in acidic gastric environments (pH 1.2) while allowing for its release in the neutral pH of the intestine.

Effect of Light (Photostability)

Information on the photostability of Silibinin B is crucial for determining appropriate storage and packaging. Studies involving exposure to UVA radiation (20 and 40 J/cm²) have shown minimal changes in the absorption spectra of silybin, suggesting it possesses good photostability under these specific conditions. However, comprehensive photostability studies under various light sources and intensities, as recommended by ICH guidelines, are necessary for a complete stability profile.

Effect of Solvents

The choice of solvent can profoundly influence the stability of Silibinin B. It is poorly soluble in water and polar protic solvents like ethanol and methanol, but highly soluble in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). While high temperatures in aqueous solutions lead to degradation, studies have shown that in pure ethanol at 140°C, no degradation of silymarin compounds was observed. However, in ethanol/water mixtures at the same temperature, degradation increased exponentially as the concentration of water increased, highlighting the role of water in the thermal degradation process.

Oxidation

Silibinin B can be easily oxidized, particularly at the C-3 hydroxyl group, to form 2,3-dehydrosilybin. This process is notably catalyzed by basic conditions. The C-3 OH group can be oxidized even by atmospheric oxygen, leading to the formation of a ketone and the creation of 2,3-dehydrosilybin. This oxidative degradation represents a significant pathway for the loss of active compound.

Quantitative Stability Data

The following tables summarize the available quantitative data on the thermal degradation of Silibinin B.

Table 1: First-Order Thermal Degradation Rate Constants for Silibinin B

This table presents the degradation rate constants (k) for Silibinin B in water at pH 5.1 at various temperatures. Data is extracted from studies on silymarin compounds in subcritical water.

| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |

| 100 | Data not specified for Silybin B alone | |

| 120 | Data not specified for Silybin B alone | |

| 140 | Data not specified for Silybin B alone | |

| 160 | 0.0840 |

Note: The studies reported that the maximum degradation rate constant among all silymarin components was for Silybin B at 160°C. Specific values at lower temperatures for Silybin B alone were not detailed.

Table 2: Half-Lives and Activation Energies for Silymarin Compounds

While specific half-life and activation energy data for Silibinin B were not isolated in the reviewed literature, the ranges for the broader silymarin complex provide context for its thermal lability.

| Parameter | Value Range for Silymarin Compounds | Reference |

| Half-life (t½) at 100-160°C | 6.2 min to 58.3 min | |

| Activation Energy (Ea) | 37.2 kJ/gmole to 45.2 kJ/gmole |

Experimental Protocols

Accurate assessment of Silibinin B stability relies on validated analytical methods and well-defined experimental setups.

Stability-Indicating Analytical Method: HPLC

A common method for quantifying Silibinin B and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.

-

Sample Preparation : Plasma samples can be prepared using protein precipitation with acetonitrile, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl ether (MTBE).

-

Chromatographic Separation : A reversed-phase C18 column is typically used for separation.

-

Mobile Phase : A gradient elution using a mixture of a buffer (e.g., phosphate buffer at pH 5.0 or water with 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection : UV detection is commonly set at 286 nm or 288 nm. For higher sensitivity and selectivity, HPLC-MS/MS can be used, monitoring specific mass transitions for the analyte and internal standard.

-

Validation : The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Acid/Base Hydrolysis : Samples are exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 70°C) for several hours.

-

Oxidative Degradation : Samples are treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation : Solid or solution samples are exposed to high temperatures (e.g., 70-100°C) for an extended period.

-

Photodegradation : Samples are exposed to a controlled light source (e.g., sunlight or a photostability chamber with UV and visible light) for a defined duration.

Visualizations: Pathways and Workflows

Diagram 1: General Workflow for Silibinin B Stability Testing

References

- 1. Silibinin - Wikipedia [en.wikipedia.org]

- 2. Silibinin B | C25H22O10 | CID 1548994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Silibinin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin, the primary active constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), is a mixture of two diastereomers, Silibinin A and Silibinin B. While often studied as a mixture, emerging research is beginning to delineate the specific biological activities of each isomer. This technical guide provides a comprehensive overview of the known biological activities of Silibinin B, with a focus on its anticancer, hepatoprotective, antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Anticancer Activity

Silibinin B has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Silibinin B, often in comparison to or as part of the silibinin mixture, have been quantified by determining its half-maximal inhibitory concentration (IC50) in numerous cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of Silibinin | IC50 (µM) of Silibinin B | Reference |

| MCF-7 | Breast Cancer | 150 | - | [1] |

| MDA-MB-231 | Breast Cancer | 100 | - | [1] |

| MDA-MB-468 | Breast Cancer | 50 | - | [1] |

| LNCaP | Prostate Cancer | 43.03 ± 7.84 | - | [2] |

| DU145 | Prostate Cancer | - | - | [2] |

| PC-3 | Prostate Cancer | - | - | |

| 8305c | Thyroid Carcinoma | Cytotoxic effects observed at 25, 50, 75, and 100 µM | - | |

| MDA-MB-435 (Doxorubicin-resistant) | Breast Cancer | 200-570 (as part of a study on various cell lines) | - | |

| Hep G2 | Liver Carcinoma | - | >100 (Log IC50 >2) |

Note: Many studies have been conducted using "silibinin," a mixture of Silibinin A and B. Data specifically for Silibinin B is still emerging.

Key Signaling Pathways in Anticancer Activity

Silibinin B exerts its anticancer effects by modulating several critical signaling pathways.

Silibinin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. This inhibition is achieved by suppressing the expression of the Wnt co-receptor LRP6 at the transcriptional level.

The PI3K/Akt pathway is crucial for cell survival and proliferation. Silibinin has been observed to inhibit the phosphorylation of Akt, thereby downregulating this pathway and promoting apoptosis in cancer cells.

Silibinin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can inhibit the phosphorylation of ERK1/2 while in some contexts, it can activate p38 and JNK, leading to varied downstream effects including apoptosis and cell cycle arrest.

Hepatoprotective Activity

The hepatoprotective effects of silibinin are its most well-documented biological activity. Silibinin B contributes to this effect through its antioxidant and anti-inflammatory properties, protecting liver cells from damage induced by toxins, alcohol, and certain drugs.

Animal Models of Hepatotoxicity

The hepatoprotective effects of silibinin have been extensively studied in various animal models.

| Animal Model | Toxin/Inducer | Silibinin Dosage | Observed Effects | Reference |

| Rats | High-fat diet (NASH model) | 200 mg/kg (as silibinin-phosphatidylcholine complex) | Improved liver steatosis and inflammation, decreased lipid peroxidation. | |

| Rats | Methotrexate | 50 mg/kg/day | Reduced hepatic damage. | |

| Mice | Carbon tetrachloride (CCl4) | 0.2 mmol/kg | Reduced hepatocyte necrosis. | |

| Laying Hens | - (Fatty Liver Syndrome) | 100 mg/kg of feed | Reduction of liver weight and serum ALT, reduced liver steatosis. |

Mechanism of Hepatoprotection

Silibinin B's hepatoprotective actions are primarily attributed to:

-

Antioxidant effects: Scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.

-

Anti-inflammatory action: Inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Membrane stabilization: Protecting the integrity of hepatocyte membranes from lipid peroxidation.

-

Antifibrotic activity: Inhibiting the proliferation of hepatic stellate cells, which are key mediators of liver fibrosis.

Antioxidant Activity

Silibinin B is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.

Quantitative Data: In Vitro Antioxidant Capacity

The antioxidant activity of Silibinin B has been compared to its diastereomer, Silibinin A, and other related compounds.

| Assay | EC50 (µM) of Silybin A | EC50 (µM) of Silybin B | Notes | Reference |

| DPPH Radical Scavenging | 115-855 (range for various silymarin components) | 115-855 (range for various silymarin components) | Taxifolin was the most potent component. |

Note: Direct comparative EC50 values for Silibinin A and B in antioxidant assays are not consistently reported, with many studies evaluating the "silibinin" mixture or the broader "silymarin" extract.

Anti-inflammatory Activity

Silibinin B exhibits significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Silibinin has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Neuroprotective Effects

Preclinical studies suggest that Silibinin B has neuroprotective potential, which may be beneficial in the context of neurodegenerative diseases. One study has indicated that Silibinin B is the most potent isomer for the management of Alzheimer's disease-like pathology.

Mechanisms of Neuroprotection

The neuroprotective effects of silibinin are attributed to its ability to:

-

Reduce oxidative stress: Silibinin attenuates oxidative damage in neuronal cells.

-

Modulate signaling pathways: It can influence pathways such as BDNF, PI3K/Akt, and NF-κB, which are involved in neuronal survival and inflammation.

-

Ameliorate cognitive impairment: In animal models, silibinin has been shown to improve learning and memory deficits induced by neurotoxins.

Pharmacokinetics

The pharmacokinetic profiles of Silibinin A and Silibinin B have been studied, revealing some differences in their absorption, distribution, metabolism, and excretion. Generally, both isomers exhibit low oral bioavailability.

Quantitative Pharmacokinetic Data

| Parameter | Silibinin A | Silibinin B | Species | Dosing | Reference |

| Cmax (ng/mL) | 134.7 ± 72.0 | 42.1 ± 27.3 | Human | 175 mg milk thistle extract (steady state) | |

| Tmax (h) | 2 (median) | 1 (median) | Human | 175 mg milk thistle extract (steady state) | |

| AUC0-8h (ng·h/mL) | - | - | Human | 175 mg milk thistle extract (steady state) | |

| t1/2β (h) | 5.48, 5.08, 5.73 | 4.56, 4.12, 5.53 | Rat | 28, 56, 112 mg/kg (ig) | |

| Cmax (ng/mL) | 674.3, 1349.4, 2042.5 | 671.0, 1365.4, 2066.2 | Rat | 28, 56, 112 mg/kg (ig) | |

| Tmax (h) | 0.20, 0.23, 0.20 | 0.20, 0.23, 0.20 | Rat | 28, 56, 112 mg/kg (ig) | |

| AUC (h·ng/mL) | 454.4, 845.9, 1219.5 | 432.0, 817.1, 1153.6 | Rat | 28, 56, 112 mg/kg (ig) | |

| Absolute Bioavailability (%) | 2.86 | 1.93 | Rat | - |

Experimental Protocols

This section provides an overview of common methodologies used to assess the biological activities of Silibinin B.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Silibinin B for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is a common method to assess the activation state of signaling pathways.

-

Cell Lysis: After treatment with Silibinin B, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix different concentrations of Silibinin B with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) in the presence or absence of Silibinin B.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the relative luciferase units between treated and untreated cells.

Conclusion

Silibinin B, a key component of silymarin, exhibits a wide range of promising biological activities, including anticancer, hepatoprotective, antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are complex and involve the modulation of multiple critical signaling pathways. While much of the existing research has focused on the silibinin diastereomeric mixture, the distinct properties of Silibinin B are an active area of investigation. This technical guide provides a consolidated resource of the current knowledge on Silibinin B, intended to facilitate further research and development of this natural compound for therapeutic applications. Further studies are warranted to fully elucidate the specific contributions of Silibinin B to the overall therapeutic effects of silymarin and to explore its full potential as a standalone therapeutic agent.

References

The Dawn of a Hepatoprotector: An In-depth Technical Guide to the Early Research and Discovery of Silibinin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a key bioactive constituent of the milk thistle plant (Silybum marianum), has been a subject of extensive scientific inquiry for its therapeutic potential, particularly in liver diseases. What is now known as a complex mixture of diastereomers, primarily Silibinin A and Silibinin B, was initially discovered as part of a crude extract called silymarin. This whitepaper provides a detailed technical account of the seminal research that led to the isolation, characterization, and initial biological assessment of Silibinin B, a cornerstone in the development of flavonolignan-based therapeutics.

Early Discovery and Isolation

The medicinal use of milk thistle dates back centuries, but the scientific investigation into its active components began in earnest in the mid-20th century. German researchers were at the forefront of this exploration. In the 1950s and 1960s, a group led by Wagner and colleagues successfully isolated a flavonoid mixture from the seeds of Silybum marianum, which they named silymarin.[1] Initial chemical and pharmacological characterization of silymarin revealed its potent hepatoprotective properties.

Subsequent research focused on dissecting the composition of silymarin. It was discovered to be a complex of several flavonolignans, with silybin being the most abundant.[2] However, it was not until the development of more sophisticated analytical techniques that silybin itself was revealed to be an equimolar mixture of two diastereomers: Silibinin A and Silibinin B.[2][3]

The initial isolation of these diastereomers was a significant challenge due to their similar chemical structures and properties. Early methods relied on classical column chromatography, which often yielded mixtures. A major breakthrough came with the application of preparative High-Performance Liquid Chromatography (HPLC), which allowed for the complete separation and isolation of pure Silibinin A and Silibinin B for the first time.[4]

Structural Elucidation

The determination of the precise chemical structure and stereochemistry of Silibinin B was a critical step in understanding its biological activity. This was achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H-NMR and ¹³C-NMR studies were instrumental in establishing the fundamental structure of the silybin molecule. These analyses confirmed the presence of a taxifolin moiety linked to a coniferyl alcohol unit. However, due to the subtle differences between the diastereomers, assigning the specific stereochemistry of Silibinin B required more advanced 2D-NMR techniques like COSY, HMQC, and HMBC, which helped to elucidate the spatial relationships between protons and carbons in the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy played a pivotal role in determining the absolute stereochemistry of the chiral centers in Silibinin B. By comparing the experimental CD spectra of the isolated compounds with calculated spectra, researchers were able to definitively assign the absolute configuration of Silibinin B as (2R, 3R, 7'S, 8'S).

Experimental Protocols

Isolation of Silibinin A and B by Preparative HPLC

This protocol is a composite of early methods developed for the separation of silybin diastereomers.

-

Sample Preparation: A crude silymarin extract is obtained from defatted milk thistle seeds by solvent extraction (typically with methanol or ethanol). The crude extract is then dissolved in a suitable solvent for HPLC injection.

-

HPLC System: A preparative HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution is typically used, often consisting of a mixture of methanol, water, and an acidifier like formic acid. The gradient is optimized to achieve baseline separation of Silibinin A and Silibinin B.

-

Detection: The eluent is monitored at a wavelength of 288 nm, where flavonolignans exhibit strong absorbance.

-

Fraction Collection: Fractions corresponding to the peaks of Silibinin A and Silibinin B are collected separately.

-

Purity Analysis: The purity of the isolated fractions is confirmed by analytical HPLC.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay was a common early method to evaluate the antioxidant capacity of natural products.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

-

Procedure:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of Silibinin B are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated.

-

Quantitative Data from Early Biological Studies

The following tables summarize representative quantitative data from early and foundational studies on the biological activities of Silibinin B. It is important to note that much of the early research was conducted on silymarin or a mixture of silybin diastereomers. Data on pure Silibinin B from the earliest periods is limited.

| Table 1: Antioxidant Activity of Silymarin Components | |

| Compound | DPPH Radical Scavenging Activity (EC₅₀ in µM) |

| Taxifolin | 32 |

| Silychristin | 115-855 (range) |

| Silydianin | 115-855 (range) |

| Silybin A | 115-855 (range) |

| Silybin B | 115-855 (range) |

| Isosilybin A | 855 |

| Isosilybin B | 813 |

| Source: |

| Table 2: In Vitro Hepatoprotective Effects of Silymarin and Silybin | |

| Parameter | Observation |

| Cell Viability (Allyl Alcohol-induced toxicity) | 0.01 mM silymarin prevented cell death; 2 mM silybin required for comparable protection. |

| Lipid Peroxidation (Allyl Alcohol-induced) | Silymarin reduced lipid peroxidation by >90%; silybin was much less effective. |

| Intracellular GSH Depletion (Allyl Alcohol-induced) | Silymarin restored GSH levels in a dose-dependent manner; silybin had no effect. |

| TNF-α Release (OTA-induced in Kupffer cells) | Low doses of silibinin (0.2 µM) reduced TNF-α levels to 70%; higher doses (1-26 µM) completely blocked TNF-α release. |

| Pro-inflammatory Cytokine Production (in HMC-1 cells) | Silibinin reduced the production and mRNA expression of TNF-α, IL-6, and IL-8. |

Early Research on Biological Activities and Signaling Pathways

Hepatoprotective Effects

From the outset, the primary therapeutic interest in milk thistle extracts was their ability to protect the liver. Early in vitro studies on isolated hepatocytes demonstrated that silymarin, and to a lesser extent silybin, could protect liver cells from damage induced by various toxins like allyl alcohol and tert-butyl hydroperoxide. The protective mechanisms were attributed to the stabilization of cell membranes, prevention of lipid peroxidation, and maintenance of intracellular glutathione (GSH) levels.

Antioxidant Activity

The antioxidant properties of Silibinin B were recognized as a key contributor to its hepatoprotective effects. Early studies using assays like the DPPH radical scavenging assay demonstrated that silymarin and its components could effectively neutralize free radicals. While taxifolin was identified as the most potent antioxidant in the silymarin complex, Silibinin B also exhibited significant radical scavenging activity.

Anti-inflammatory Effects and the NF-κB Signaling Pathway

A crucial aspect of Silibinin B's mechanism of action that emerged from early research is its anti-inflammatory activity. It was discovered that silibinin could inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Further investigation into the molecular mechanism revealed that silibinin exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Silibinin was shown to prevent the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.

Visualizations

Experimental and Logical Workflows

Caption: Experimental Workflow for Isolation and Characterization of Silibinin B

Signaling Pathway

References

- 1. [The chemistry and analysis of silymarin from Silybum marianum Gaertn] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Silibinin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Silibinin B, a major bioactive constituent of silymarin from milk thistle. The document details its structural and chemical characteristics, presents quantitative data in structured tables, describes relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Core Physicochemical Properties

Silibinin B is one of two diastereomers that constitute silybin, the primary active component of silymarin. Understanding its physicochemical properties is crucial for formulation development, bioavailability enhancement, and mechanistic studies.

Structural and General Properties

Silibinin B is a flavonolignan, a class of natural products formed by the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol).[1] Its chemical structure consists of two main units connected by a 1,4-benzodioxane ring.[1]

Table 1: General and Structural Properties of Silibinin B

| Property | Value | Reference |

| IUPAC Name | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [1][2] |

| Molecular Formula | C₂₅H₂₂O₁₀ | [1] |

| Molecular Weight | 482.44 g/mol | |

| Appearance | Yellow grain crystals | |

| CAS Number | 142797-34-0 |

Quantitative Physicochemical Data

The key quantitative parameters of Silibinin B are summarized below. These values are critical for predicting its behavior in biological systems and during pharmaceutical processing.

Table 2: Quantitative Physicochemical Data for Silibinin B

| Parameter | Value | Conditions | Reference |

| Melting Point | 158–160 °C | Not specified | |

| Optical Rotation [α]D | -1.07° | c 0.28, acetone, 23 °C | |

| pKa (for silybin) | 6.63 (5-OH group) 7.7–7.95 (7-OH group) 11.0 (20-OH group) | Neutral aqueous solution | |

| XLogP3-AA | 2.4 | Computed | |

| Hydrogen Bond Donors | 5 | Computed | |

| Hydrogen Bond Acceptors | 10 | Computed |

Solubility Profile

Silibinin B's solubility is a major determinant of its bioavailability. It is characterized as a hydrophobic molecule with poor water solubility.

Table 3: Solubility of Silybin/Silibinin B

| Solvent Type | Solvent Examples | Solubility | Reference |

| Water | - | < 50 µg/mL | |

| Polar Protic | Ethanol, Methanol | Poorly soluble | |

| Non-Polar | Chloroform, Petroleum Ether | Insoluble | |

| Polar Aprotic | DMSO, Acetone, DMF, THF | Highly soluble | |

| Organic Solvents | Transcutol | 350.1 mg/mL | |

| Ethanol | 225.2 mg/mL | ||

| Polysorbate 20 | 131.3 mg/mL | ||

| Dimethylformamide (DMF) | ~20 mg/mL | ||

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |

Experimental Protocols

The determination of physicochemical properties for Active Pharmaceutical Ingredients (APIs) like Silibinin B involves a range of standard analytical techniques.

Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the most common method for separating the two diastereomers, silybin A and silybin B, which have very similar NMR spectra.

-

Protocol: HPLC Separation

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, often a gradient of acetonitrile and water with an acid modifier like formic acid.

-

Sample Preparation: Dissolve the silybin mixture in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: Set to a standard flow rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector, monitoring at a wavelength such as 288 nm.

-

Injection Volume: Inject a small volume (e.g., 10-20 µL) of the sample.

-

-

Analysis: Identify silybin A and silybin B based on their distinct retention times. Quantify using a standard curve.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

-

Protocol: DSC for Melting Point Determination

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of Silibinin B into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

-

Solubility Determination

The shake-flask method is a standard protocol for determining equilibrium solubility.

-

Protocol: Shake-Flask Solubility Measurement

-

Sample Preparation: Add an excess amount of Silibinin B to a vial containing a known volume of the desired solvent.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspension to remove undissolved solids.

-

Quantification: Analyze the concentration of Silibinin B in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an API like Silibinin B.

References

Methodological & Application

Protocol for the Preparation of Silibinin B in DMSO for Cell Culture Applications

Introduction

Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties. It exists as a mixture of two diastereomers, Silibinin A and Silibinin B, in roughly equimolar ratios.[1][2] Emerging research highlights the potential of Silibinin B as a therapeutic agent, necessitating standardized protocols for its in vitro investigation. This document provides a detailed methodology for the dissolution of Silibinin B in dimethyl sulfoxide (DMSO) for use in cell culture experiments, ensuring reproducibility and optimal performance. Silibinin B has been shown to exert its biological effects through the modulation of key signaling pathways, including PI3K/Akt, STAT3, and NF-κB, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]

Materials and Reagents

-

Silibinin B (lyophilized powder, >98% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, amber microcentrifuge tubes or glass vials

-

Sterile, serological pipettes and pipette tips

-

Vortex mixer

-

37°C water bath or incubator

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of Silibinin B Stock Solution

This protocol details the preparation of a 100 mM Silibinin B stock solution in DMSO.

3.1. Calculation of Required Mass

-

Determine the desired volume of the stock solution (e.g., 1 mL).

-

The molecular weight of Silibinin B is 482.44 g/mol .

-

Use the following formula to calculate the mass of Silibinin B required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 482.44 g/mol x 1000 mg/g = 48.24 mg

3.2. Dissolution Procedure

-

Under sterile conditions (e.g., in a biological safety cabinet), weigh the calculated amount of Silibinin B powder.

-

Transfer the powder to a sterile, amber microcentrifuge tube or glass vial to protect it from light.

-

Add the desired volume of sterile, cell culture grade DMSO. It is crucial to use fresh DMSO, as moisture can reduce the solubility of Silibinin B.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

If complete dissolution is not achieved, warm the solution at 37°C for 10-15 minutes, followed by vortexing.

-

Visually inspect the solution to ensure there are no visible particles.

3.3. Storage and Stability

Proper storage is critical to maintain the integrity of the Silibinin B stock solution.

| Solution Type | Storage Temperature | Duration | Notes |

| Silibinin B Powder | -20°C | ≥ 4 years | Store in a desiccator to prevent moisture absorption. |

| Silibinin B in DMSO (Stock) | -20°C | Up to 1 month | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |

| Silibinin B in DMSO (Stock) | -80°C | Up to 1 year | Recommended for long-term storage. Aliquot to prevent freeze-thaw cycles. |

| Silibinin B in Cell Culture Media (Working Solution) | 2-8°C | Not recommended for more than one day | Prepare fresh from the stock solution for each experiment to ensure stability and prevent precipitation. |

Experimental Workflow for Cell Treatment

The following workflow outlines the steps for diluting the Silibinin B stock solution and treating cells in culture.

Caption: Experimental workflow for preparing and using Silibinin B in cell culture.

Quantitative Data: Effective Concentrations of Silibinin B

The effective concentration of Silibinin B can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values and effective concentrations from various studies.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |

| MGC803 | Human Gastric Cancer | Proliferation | IC50: 160 ± 22.2 μM | |

| MCF-7 | Human Breast Cancer | Proliferation (Mammospheres) | IC50: 150 μM | |

| MDA-MB-231 | Human Breast Cancer | Proliferation (Mammospheres) | IC50: 100 μM | |

| MDA-MB-468 | Human Breast Cancer | Proliferation (Aggregates) | IC50: 50 μM | |

| HepG2 | Human Hepatocellular Carcinoma | Apoptosis | 50 and 75 µg/ml | |

| YD10B & Ca9-22 | Human Oral Cancer | Proliferation | 50, 100, 200 μM | |

| H1299, H460, H322 | Human Non-small Cell Lung Cancer | Growth Inhibition | 10–75 μM | |

| SKBR3 | Human Breast Adenocarcinoma | Proliferation | Effective at 100-350 µM |

Mechanism of Action: Signaling Pathways

Silibinin B exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

Silibinin B has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. By suppressing the phosphorylation of Akt, Silibinin B can lead to decreased cell viability and induction of apoptosis.

Caption: Silibinin B inhibits the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis. Silibinin B acts as a direct inhibitor of STAT3 by preventing its phosphorylation and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cell survival and proliferation.

Caption: Silibinin B directly inhibits STAT3 activation and signaling.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Silibinin B has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB subunits. This leads to a reduction in the expression of pro-inflammatory cytokines and survival proteins.

Caption: Silibinin B suppresses the NF-κB signaling pathway.

Troubleshooting

-

Precipitation upon dilution in media: Silibinin B is poorly soluble in aqueous solutions. To minimize precipitation, add the DMSO stock solution to pre-warmed (37°C) cell culture media while gently vortexing or swirling the tube. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%, although lower concentrations (≤0.1%) are recommended to avoid solvent-induced cytotoxicity.

-

Low bioactivity: Ensure the Silibinin B powder and DMSO stock solution have been stored correctly to prevent degradation. Prepare fresh working solutions for each experiment. The diastereomeric purity of the Silibinin B sample can also affect its activity.

Safety Precautions

-

Handle Silibinin B powder in a chemical fume hood or a designated area to avoid inhalation.

-

Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling Silibinin B and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.

References

- 1. mdpi.com [mdpi.com]

- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Stable Silibinin B Stock Solutions for In Vitro Assays

Audience: This document is intended for researchers, scientists, and drug development professionals working with Silibinin B in various in vitro experimental settings.

Introduction

Silibinin, a natural flavonoid extracted from the seeds of milk thistle (Silybum marianum), is the primary active component of silymarin. It exists as an equimolar mixture of two diastereomers: Silibinin A and Silibinin B.[1] Silibinin has demonstrated significant potential in preclinical models as an anticancer, hepatoprotective, and anti-inflammatory agent.[2][3][4] Its therapeutic promise is often explored through in vitro assays, which require the preparation of stable and soluble compound solutions. However, Silibinin B is a highly hydrophobic molecule with poor aqueous solubility, presenting a considerable challenge for researchers.[5] This application note provides detailed protocols and data to facilitate the preparation of stable Silibinin B stock solutions for reliable and reproducible in vitro experiments.

Physicochemical Properties of Silibinin B

Understanding the solubility and stability of Silibinin B is critical for designing experiments and ensuring the accuracy of results.

Silibinin B's hydrophobic nature necessitates the use of organic solvents for initial dissolution. It is practically insoluble in water but shows good solubility in polar aprotic solvents.

Table 1: Solubility of Silibinin in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | |

| Dimethylformamide (DMF) | ≥ 20 mg/mL | |

| Acetone | ≥ 20 mg/mL | |

| Ethanol | ~ 0.1 mg/mL | |

| Methanol | Poorly soluble | |

| Water | < 0.05 mg/mL | |

| DMF:PBS (pH 7.2) (1:9) | ~ 0.5 mg/mL |

The stability of Silibinin B in solution is dependent on the solvent, pH, and storage conditions. Pure silibinin has been found to be unstable in certain buffers.

Table 2: Stability and Recommended Storage of Silibinin B Solutions

| Solvent | Storage Temperature | Stability Period | Recommendations | Reference |

| DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |

| DMSO | -80°C | 6 months | Preferred for long-term storage. | |

| Aqueous Media | 4°C | < 24 hours | Prepare fresh for each experiment. Do not store. |

Experimental Protocols

The following protocols outline the recommended procedures for preparing high-concentration stock solutions and ready-to-use working solutions for in vitro assays.

The overall process involves dissolving the powdered Silibinin B in a suitable organic solvent to create a concentrated stock solution, which is then further diluted in an aqueous medium to the final desired concentration for the experiment.

Materials:

-

Silibinin B (FW: 482.44 g/mol )

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Silibinin B. For 1 mL of stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.44 g/mol * (1000 mg / 1 g) = 4.82 mg

-

-

Weighing: Carefully weigh out 4.82 mg of Silibinin B powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the Silibinin B is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure the final solution is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Materials:

-

10 mM Silibinin B stock solution in DMSO

-

Sterile cell culture medium (or appropriate aqueous buffer)

-

Sterile tubes for dilution

Procedure:

-

Thawing: Thaw one aliquot of the 10 mM Silibinin B stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

-

Important: To avoid precipitation, add the stock solution to the culture medium while vortexing or mixing gently. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

-

-

Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Silibinin B used in the experiment.

-

Usage: Use the freshly prepared working solutions immediately for your in vitro assays. Aqueous solutions of Silibinin B are not stable and should not be stored.

Silibinin B's Mechanism of Action: Key Signaling Pathways

Silibinin B exerts its anticancer effects by modulating multiple cellular signaling pathways, frequently leading to the induction of apoptosis. One of the key mechanisms is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Conclusion

The poor aqueous solubility of Silibinin B requires careful preparation of stock solutions in organic solvents like DMSO. For reproducible in vitro results, it is crucial to use a well-defined protocol, minimize freeze-thaw cycles of the stock solution, and prepare fresh aqueous working solutions for each experiment. Adherence to these guidelines will ensure the stability and bioavailability of Silibinin B in experimental setups, leading to more reliable and accurate data.

References

- 1. chembk.com [chembk.com]

- 2. Silibinin Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity and Mechanism of Silibinin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Effective Dosage of Silibinin B in In Vivo Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals